molecular formula C14H11N5O B5796276 N-1H-tetrazol-5-yl-4-biphenylcarboxamide

N-1H-tetrazol-5-yl-4-biphenylcarboxamide

Cat. No.: B5796276
M. Wt: 265.27 g/mol
InChI Key: LCVNMFBJNLPTMO-UHFFFAOYSA-N
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Description

N-1H-tetrazol-5-yl-4-biphenylcarboxamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1H-tetrazol-5-yl-4-biphenylcarboxamide typically involves the reaction of a biphenyl carboxylic acid derivative with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The process can be catalyzed by various metal catalysts such as nickel(II) oxide nanoparticles, which enhance the reaction efficiency and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: N-1H-tetrazol-5-yl-4-biphenylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of N-1H-tetrazol-5-yl-4-biphenylcarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes such as cytochrome P450, affecting metabolic processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

    1H-tetrazol-5-yl-biphenylcarboxamide: Similar structure but with different substituents on the biphenyl ring.

    2H-tetrazol-5-yl-biphenylcarboxamide: Variation in the position of the tetrazole ring.

    4-(1H-tetrazol-5-yl)benzoic acid: A simpler structure with a single benzene ring.

Uniqueness: N-1H-tetrazol-5-yl-4-biphenylcarboxamide stands out due to its specific combination of the tetrazole ring and biphenyl structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-phenyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-13(15-14-16-18-19-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVNMFBJNLPTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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